tert-Butyl 3-(1-(dimethylamino)ethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-(dimethylamino)ethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-(dimethylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(1-(dimethylamino)ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(1-(dimethylamino)ethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The azetidine ring can mimic the structure of natural substrates, making it a valuable tool for developing enzyme inhibitors and receptor agonists .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-(dimethylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can fit into the active site of enzymes, inhibiting their activity or modulating their function. Additionally, the dimethylamino group can enhance the compound’s binding affinity to receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate
- tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate
- 1-(tert-Butoxycarbonyl)-3-(dimethylamino)azetidine .
Uniqueness: tert-Butyl 3-(1-(dimethylamino)ethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 3-[1-(dimethylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-9(13(5)6)10-7-14(8-10)11(15)16-12(2,3)4/h9-10H,7-8H2,1-6H3 |
InChI Key |
SXOXUYMPPQNOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)N(C)C |
Origin of Product |
United States |
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